molecular formula C7H7F2N B1330328 3,4-Difluorobenzylamine CAS No. 72235-53-1

3,4-Difluorobenzylamine

Cat. No. B1330328
CAS RN: 72235-53-1
M. Wt: 143.13 g/mol
InChI Key: PHLZUDXEBCQHKM-UHFFFAOYSA-N
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Patent
US08278304B2

Procedure details

To THF (18 ml) was added cerium(III) chloride (2.84 g, 11.50 mmol) and the solution was purged, backfilled with nitrogen and warmed to 45° C. for 3 h. The reaction was cooled to rt and 3,4-difluorobenzonitrile (0.8 g, 5.75 mmol) was added. The solution was cooled further to −25° C. and methyl lithium/lithium bromide (1.5 M in diethyl ether, 9.59 ml, 14.38 mmol) was added slowly. The reaction was stirred at this temperature for 1 h and ammonium hydroxide solution (28% in water, 4.00 ml, 28.8 mmol) was added and the mixture was allowed to sit overnight at rt. The cerium salts were filtered off and washed with THF. The obtained THF solution was dried with MgSO4, filtered and concentrated. The product was diluted with ethyl ether and THF and HCl (4M in dioxane, 1.438 mL, 5.75 mmol) were added. The residue was concentrated, diluted with hexane and filtered affording the title compound.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
9.59 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.438 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
2.84 g
Type
reactant
Reaction Step Five
Name
Quantity
18 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Ce+3].[Cl-].[Cl-].[F:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[F:14])[C:9]#[N:10].C[Li].[Br-].[Li+].[OH-].[NH4+].Cl>C(OCC)C.C1COCC1>[F:5][C:6]1[CH:7]=[C:8]([CH2:9][NH2:10])[CH:11]=[CH:12][C:13]=1[F:14] |f:0.1.2.3,5.6.7,8.9|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1F
Step Two
Name
Quantity
9.59 mL
Type
reactant
Smiles
C[Li].[Br-].[Li+]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
1.438 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
2.84 g
Type
reactant
Smiles
[Cl-].[Ce+3].[Cl-].[Cl-]
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at this temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was purged
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled further to −25° C.
WAIT
Type
WAIT
Details
to sit overnight at rt
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The cerium salts were filtered off
WASH
Type
WASH
Details
washed with THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained THF solution was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated
ADDITION
Type
ADDITION
Details
diluted with hexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.